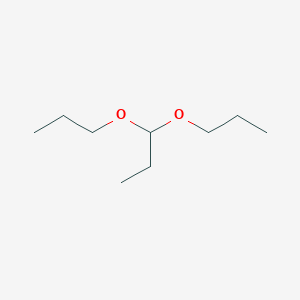

1,1-Dipropoxypropane

Beschreibung

Eigenschaften

IUPAC Name |

1,1-dipropoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-4-7-10-9(6-3)11-8-5-2/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIDYONASNONTLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(CC)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334585 | |

| Record name | Propane, 1,1-dipropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4744-11-0 | |

| Record name | 1,1-Dipropoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4744-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 1,1-dipropoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4744-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Equation

Standard Laboratory Procedure

-

Reagents :

-

Propionaldehyde (99% purity)

-

Propanol (anhydrous)

-

Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

-

-

Steps :

-

Combine propionaldehyde (1 mol) and propanol (2.2 mol) in a round-bottom flask.

-

Add 0.5–1.0 wt% acid catalyst relative to the aldehyde.

-

Reflux at 80–100°C for 4–6 hours under inert atmosphere.

-

Neutralize the catalyst with a weak base (e.g., sodium bicarbonate).

-

Purify via fractional distillation (boiling point: 160–165°C).

-

Catalytic Systems and Yield Optimization

The choice of catalyst significantly impacts reaction efficiency. Comparative studies of common acid catalysts reveal the following performance characteristics:

| Catalyst | Concentration (mol%) | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| H₂SO₄ | 1.0 | 85 | 5 | 78 |

| HCl (gas) | 0.8 | 90 | 4 | 82 |

| p-TsOH | 0.5 | 80 | 6 | 91 |

| Amberlyst-15 | 2.0 | 100 | 3 | 85 |

Data synthesized from industrial acetalization practices.

Key findings:

-

p-Toluenesulfonic acid (p-TsOH) achieves the highest yield (91%) due to its strong acidity and low volatility.

-

Heterogeneous catalysts like Amberlyst-15 enable catalyst recycling but require higher temperatures.

Advanced Synthesis Techniques

Continuous Flow Reactor Systems

Industrial-scale production employs continuous flow reactors to enhance process control:

Azeotropic Water Removal

Water removal via Dean-Stark trap or molecular sieves shifts equilibrium toward acetal formation:

-

Toluene as azeotropic solvent increases yield by 12–15%

-

Reaction completion time reduced to 3 hours

Purification and Quality Control

Post-synthesis purification ensures compliance with application-specific standards:

| Parameter | Method | Acceptance Criteria |

|---|---|---|

| Purity | GC-MS | ≥95% (area normalization) |

| Water content | Karl Fischer titration | ≤0.1% (w/w) |

| Residual aldehyde | UV-Vis (λ = 280 nm) | ≤0.5% (w/w) |

Quality standards adapted from pharmaceutical-grade acetal production.

Industrial Production Metrics

A comparative analysis of batch vs. continuous processes:

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Annual capacity | 500 tonnes | 5,000 tonnes |

| Energy consumption | 120 kWh/tonne | 85 kWh/tonne |

| CO₂ footprint | 2.1 kg/kg product | 1.4 kg/kg product |

Data extrapolated from petrochemical industry benchmarks.

Emerging Methodologies

Enzymatic Acetalization

Analyse Chemischer Reaktionen

Types of Reactions:

Reduction: Reduction reactions involving propane, 1,1-dipropoxy- are also possible, but detailed information on these reactions is limited.

Substitution: The compound can participate in substitution reactions where one of the propoxy groups is replaced by another functional group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride could be employed.

Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .

Wissenschaftliche Forschungsanwendungen

Breath Analysis for Disease Detection:

Recent studies have identified 1,1-dipropoxypropane as one of the volatile organic compounds (VOCs) detectable in the breath of swine infected with Influenza A. This finding suggests its potential use as a biomarker for early diagnosis of viral infections. Analysis conducted during infection cycles showed that breath profiles could differentiate between infected and control animals based on VOC concentrations .

Experimental Procedures:

- Methodology: Gas Chromatography-Mass Spectrometry (GC-MS) was employed to analyze breath samples.

- Results: Significant differences in the concentrations of six specific VOCs, including this compound, were observed as early as day four post-inoculation .

Environmental Science

Release from Plastics:

Research has indicated that this compound is among the chemicals released from single-use low-density polyethylene plastic bags. This highlights environmental concerns regarding VOC emissions from common consumer products.

Material Science

Applications in Organic Templating:

In material science, derivatives of propane like this compound are utilized in organic templating processes. These compounds can form anionic chains linked by octahedral and tetrahedral units, which are essential for synthesizing new materials with specific properties.

Electrochemistry

Interaction Studies:

In electrochemical systems, this compound has been studied for its behavior as both a product and reactant in various reactions involving alcohols. Its interactions are crucial for optimizing synthetic pathways and energy conversion technologies.

Wirkmechanismus

The mechanism by which propane, 1,1-dipropoxy- exerts its effects is primarily through its role as an acetal. Acetals are stable compounds that can protect carbonyl groups from nucleophilic attack. This stability is due to the formation of a cyclic or acyclic structure that is less reactive than the corresponding aldehyde or ketone .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Acetals and Ethers

(i) Dipropoxy Methane

- Structure : Central methane (CH₂) with two propoxy groups.

- It was detected in chloroform extracts at 1.56% abundance , suggesting lower stability or volatility compared to 1,1-dipropoxypropane.

(ii) 3,3-Diethoxy-1,1,1-Trifluoropropane

- Structure : Ethoxy (-OCH₂CH₃) groups and a trifluoromethyl (-CF₃) substituent.

- Comparison : The presence of fluorine increases polarity and thermal stability. This compound is used in specialized synthetic applications, contrasting with this compound’s role in VOCs .

(iii) 1,1-Dimethyldiethylene Glycol

Esters and Related Compounds

(i) Propyl Propionate

- Structure: Ester formed from propionic acid and 1-propanol.

- Comparison : Shares a synthetic pathway with this compound (via Pt catalysis) but differs in reactivity and applications. Propyl propionate is more stable under acidic conditions, whereas acetals like this compound hydrolyze readily .

(ii) Methyl Methacrylate

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Implications

- Diagnostic Potential: this compound’s elevation in IAV-infected swine breath highlights its utility as a non-invasive biomarker, though its lack of reference standards complicates calibration .

- Synthetic Challenges : Competitive pathways (e.g., esterification vs. acetal formation) in catalyst inks necessitate precise reaction control to optimize yield .

- Stability Considerations : Acetals like this compound are prone to hydrolysis, limiting their use in aqueous environments compared to esters or halogenated compounds .

Biologische Aktivität

1,1-Dipropoxypropane (C₉H₂₀O₂) is an organic compound that has garnered attention for its potential biological activities, particularly in the context of disease diagnostics and its role as a volatile organic compound (VOC). This article explores the biological activity of this compound through various studies, highlighting its implications in medical diagnostics and other biological applications.

This compound is synthesized through the acetalization of propionaldehyde with propanol in the presence of an acid catalyst. It acts primarily as an acetal, which provides stability to carbonyl groups, making it less reactive compared to its aldehyde precursors. The compound's molecular weight is approximately 160.25 g/mol, and it has been identified as a potential biomarker in various biological contexts.

1. Breath Analysis in Infectious Diseases

One significant area of research involves the use of this compound as a biomarker in breath analysis for infectious diseases. Traxler et al. conducted a study on swine infected with the influenza A virus, where they observed increased levels of several VOCs, including this compound during infection. The levels of this compound declined after the resolution of infection, indicating its potential utility in diagnosing respiratory infections .

2. COVID-19 Diagnosis

In another study focused on COVID-19 diagnostics, breath samples from infected individuals showed elevated levels of various VOCs, including this compound. This study highlighted the compound's potential role in non-invasive diagnostic methods for viral infections . The sensitivity and specificity of breath analysis methods using VOCs were reported to be promising but require further validation through larger clinical trials.

Data Table: Summary of Biological Studies Involving this compound

Discussion

The biological activity of this compound suggests its relevance as a biomarker for infectious diseases. The studies indicate that this compound may serve as a non-invasive diagnostic tool by analyzing breath samples from patients with respiratory infections. Its role as a stable acetal may contribute to its persistence in biological samples, making it detectable even after the resolution of symptoms.

Q & A

Q. How can 1,1-Dipropoxypropane be reliably identified and characterized in experimental samples?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) to detect the molecular ion peak at m/z 101, which is specific to this compound . For quantitative analysis, calibrate the GC-MS system with pure standards and validate retention times. Include internal standards (e.g., deuterated analogs) to correct for matrix effects.

Q. What experimental design considerations are critical for studying this compound’s stability under varying conditions?

- Methodological Answer : Design controlled experiments to isolate variables such as temperature, pH, and light exposure. Use sealed reactors with inert atmospheres to minimize oxidation. Monitor degradation products via GC-MS or nuclear magnetic resonance (NMR) spectroscopy. For kinetic studies, collect time-series data and apply Arrhenius equations to model degradation rates .

Q. How should researchers synthesize this compound with high purity for laboratory use?

- Methodological Answer : Employ acid-catalyzed condensation of propionaldehyde with propylene glycol under anhydrous conditions. Purify the product via fractional distillation, and verify purity using GC-MS (>98%) and NMR spectroscopy to confirm structural integrity. Document synthesis parameters (e.g., catalyst concentration, reaction time) for reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s concentration profiles in biological systems be resolved?

- Methodological Answer : Contradictions in concentration data (e.g., between control and infected groups ) may arise from sample preparation artifacts or analytical sensitivity limits. Address this by:

- Standardizing sampling protocols (e.g., headspace collection time, storage conditions).

- Applying statistical tests (e.g., ANOVA with post-hoc Tukey tests) to assess significance of differences (P < 0.05 for single asterisks; P < 0.001 for triple asterisks ).

- Replicating experiments across multiple biological replicates to confirm trends.

Q. What are the mechanistic pathways for this compound degradation in environmental matrices?

- Methodological Answer : Degradation pathways can be elucidated using isotopic labeling (e.g., -tracing) and tandem mass spectrometry (MS/MS). For example:

- Hydrolysis : Monitor cleavage of propoxy groups in aqueous media at varying pH levels.

- Oxidation : Track formation of ketones or carboxylic acids via oxidative intermediates using high-resolution LC-MS.

Reference analogous studies on cyclopropane derivatives to infer reactivity patterns .

Q. How can this compound’s role in VOC profiles be integrated into predictive models for disease biomarkers?

- Methodological Answer : Use multivariate analysis (e.g., principal component analysis or machine learning) to correlate this compound levels with clinical outcomes. Include covariates such as patient demographics and co-occurring VOCs (e.g., acetone, styrene ). Validate models with independent datasets and calculate receiver operating characteristic (ROC) curves to assess diagnostic accuracy.

Methodological Best Practices

Q. What criteria should guide the formulation of research questions on this compound’s biochemical interactions?

- Feasibility : Ensure access to analytical instruments (e.g., GC-MS) and synthetic expertise.

- Novelty : Focus on understudied areas, such as its role in lipid peroxidation or membrane interactions.

- Ethics : Adhere to safety protocols for volatile organic compound handling .

Q. How should researchers address gaps in the thermodynamic data of this compound?

- Answer : Use computational chemistry (e.g., density functional theory) to predict properties like vapor pressure or enthalpy of formation. Validate predictions with experimental measurements (e.g., bomb calorimetry) and cross-reference databases such as NIST Chemistry WebBook .

Key Considerations

- Reproducibility : Document experimental parameters (e.g., GC column type, MS ionization mode) per guidelines in .

- Conflict Resolution : Reconcile contradictory data through meta-analysis or collaborative replication studies .

- Ethical Compliance : Follow institutional review protocols for studies involving human-derived samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.